molecular formula C22H20ClF2N5OS B2979692 N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide CAS No. 1251625-28-1

N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide

Cat. No. B2979692
CAS RN: 1251625-28-1
M. Wt: 475.94
InChI Key: LEFLPWLRSOOICI-UHFFFAOYSA-N
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Description

This compound is a derivative of sulfonamide, which is a group of drugs known for their wide range of biological activities . It contains a 1,3,4-thiadiazole moiety, which is a type of organic compound that has been associated with various bioactivities, such as antifungal, antibacterial, and anticonvulsant properties .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions are common in the synthesis of sulfonamide derivatives and 1,3,4-thiadiazole compounds .

Scientific Research Applications

Antibacterial Activity

Research has synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide, to evaluate their antibacterial potentials. One study found that a compound bearing a 2-methylphenyl group exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating its moderate inhibitory capabilities, especially against Gram-negative bacteria (Iqbal et al., 2017).

Antithrombotic Properties

Another study focused on SSR182289A, a compound structurally distinct but related in its approach to targeting thrombin for antithrombotic properties. It demonstrated potent oral antithrombotic effects in animal models, showcasing the potential of such compounds in developing new therapeutic agents for thrombosis (Lorrain et al., 2003).

Enzyme Inhibition for Alzheimer's Disease

A series of N-substituted derivatives of the chemical compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapy. The research aimed at discovering new therapeutic agents based on the structural framework of the compound, highlighting its relevance in neurodegenerative disease research (Rehman et al., 2018).

Antimicrobial and Antifungal Activity

Compounds structurally related to N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds demonstrated promising results against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Darwish et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known properties of sulfonamide derivatives and 1,3,4-thiadiazole compounds, this compound could potentially be developed for various applications in medicine and agriculture .

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N5OS/c23-15-5-6-18(17(25)11-15)28-21(31)13-32-22-12-20(26-14-27-22)30-9-7-29(8-10-30)19-4-2-1-3-16(19)24/h1-6,11-12,14H,7-10,13H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFLPWLRSOOICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide

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